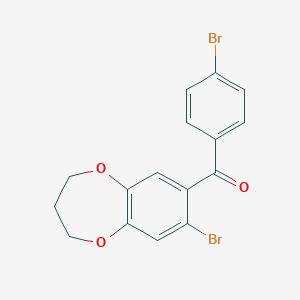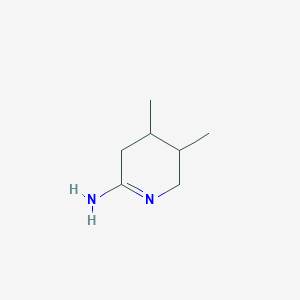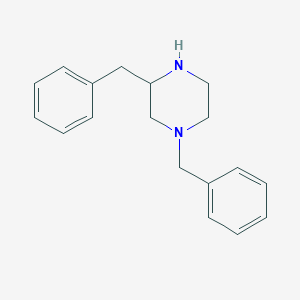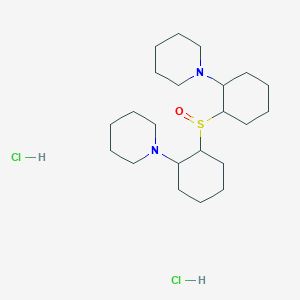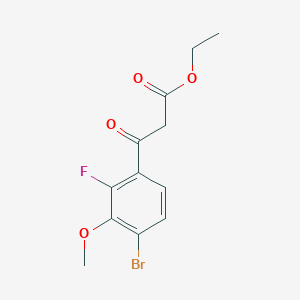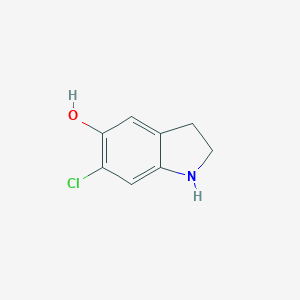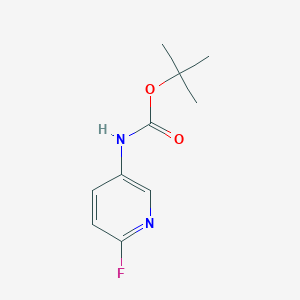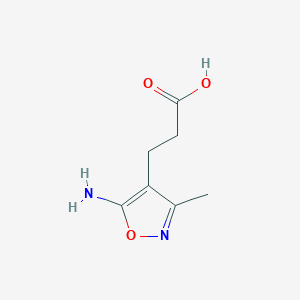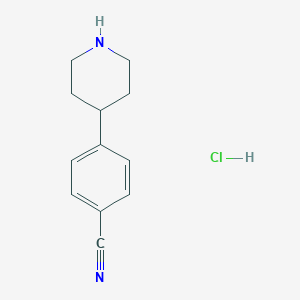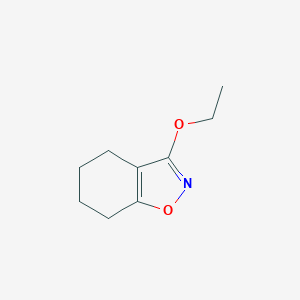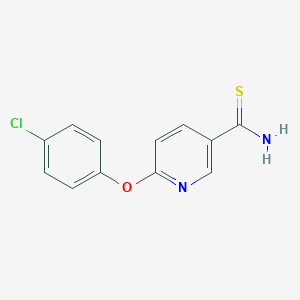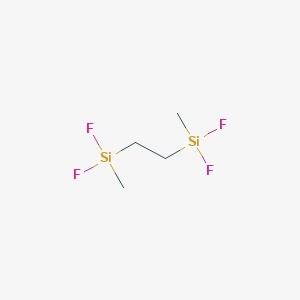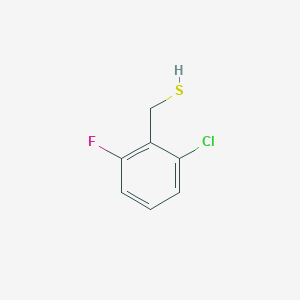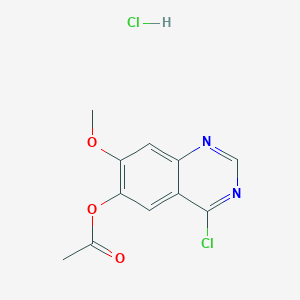
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
描述
Synthesis Analysis
The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring (Cai et al., 2019). Another approach for synthesizing a related compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate (Wang et al., 2015).
Molecular Structure Analysis
X-ray crystallography is often used to determine the molecular structure of quinazoline derivatives. For instance, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, revealed that it crystallizes in the orthorhombic system with space group Pbca. The molecule is structured into a three-dimensional architecture via weak N–H…N hydrogen bonding (Cai et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and halogenation. These reactions are crucial for modifying the structure of quinazoline derivatives to enhance their biological activities or to study their chemical properties. The synthesis processes often involve the use of protective groups during the nitration and reduction steps, as seen in the synthesis of derivatives like 4-chloro-7-methoxy-6-pivalamidoquinazoline (Yao-wu, 2008).
Physical Properties Analysis
The physical properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride, such as melting point, solubility, and crystal form, can be influenced by its molecular structure. The presence of chloro and methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents. These properties are essential for determining the compound's suitability in different pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride in drug development. Its ability to interact with various enzymes or receptors is influenced by the functional groups present on the quinazoline ring.
For more in-depth information on the synthesis, structure, and properties of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride and related compounds, these references provide a solid foundation: (Cai et al., 2019), (Wang et al., 2015), (Yao-wu, 2008).
科学研究应用
Antimalarial and Antimicrobial Properties
- Chloroquine and its derivatives, including related quinoline compounds, have been studied extensively for their antimalarial effects. The repurposing of chloroquine-based compounds for various infectious and non-infectious diseases highlights the chemical's versatile biological activities. Research has explored novel compounds based on the chloroquine scaffold, investigating their potential therapeutic applications beyond malaria, including antimicrobial and antiviral effects (Njaria et al., 2015).
Autoimmune Disorders
- Chloroquine and hydroxychloroquine, which are related to the quinoline family, have been used as immunosuppressive drugs to manage autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their efficacy in reducing disease progression and the dosage of corticosteroids has been documented, demonstrating their clinical utility in modifying the course of autoimmune diseases (Taherian et al., 2013).
Cancer Therapy
- Efforts to repurpose chloroquine-containing compounds in cancer therapy have focused on understanding the biochemical properties of these antimalarials and their impact on cancer cell proliferation. The development of 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy represents an innovative approach to leveraging the antimalarial's pharmacological actions for cancer treatment (Njaria et al., 2015).
Antioxidant Activity
- The antioxidant properties of chloroquine and its analogs have been explored in various studies, revealing their potential in reducing oxidative stress and preventing cellular damage. This aspect of chloroquine-related compounds underscores the broad spectrum of biological activities that these molecules possess, beyond their antimalarial action (Munteanu & Apetrei, 2021).
属性
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride | |
CAS RN |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
